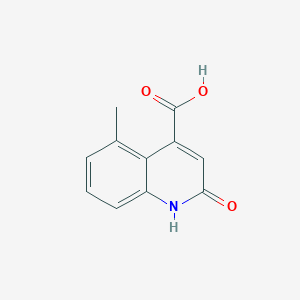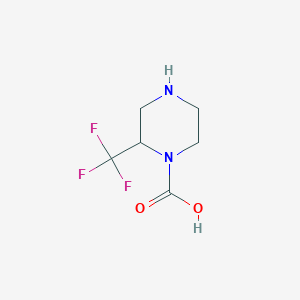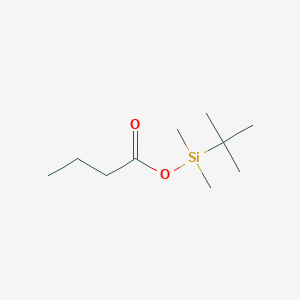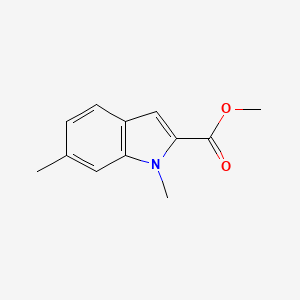
5-(Propan-2-yl)naphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Propan-2-yl)naphthalene-1,2-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)naphthalene-1,2-dione typically involves the catalytic dearomatization of β-naphthols. One common method includes the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . The reaction is usually carried out under nitrogen atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. The use of recyclable catalysts and green chemistry principles, such as L-proline as a green organocatalyst, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Propan-2-yl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthoquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives that can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
5-(Propan-2-yl)naphthalene-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Propan-2-yl)naphthalene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is particularly useful in targeting cancer cells, which are more susceptible to oxidative damage. The pathways involved include the modulation of cellular redox states and the inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1,2-dione: Shares the quinone structure but lacks the propan-2-yl group.
1,4-Naphthoquinone: Another naphthoquinone derivative with different substitution patterns.
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and exhibits similar redox properties.
Uniqueness
5-(Propan-2-yl)naphthalene-1,2-dione is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
63166-22-3 |
|---|---|
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
5-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-8(2)9-4-3-5-11-10(9)6-7-12(14)13(11)15/h3-8H,1-2H3 |
InChI-Schlüssel |
VTIHQCKKJVPMPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC2=C1C=CC(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzo[d]oxazole-2-sulfonamide](/img/structure/B11899607.png)
![6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11899608.png)




![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B11899637.png)


